molecular formula C22H23O4P B14696591 2-(Butan-2-yl)phenyl diphenyl phosphate CAS No. 28109-02-6

2-(Butan-2-yl)phenyl diphenyl phosphate

Cat. No.: B14696591
CAS No.: 28109-02-6
M. Wt: 382.4 g/mol
InChI Key: NWVRSTSEACWMHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Butan-2-yl)phenyl diphenyl phosphate is an organic phosphate ester compound. It is known for its applications in various fields due to its unique chemical properties. The compound is characterized by its molecular formula C24H23O4P and a molecular weight of 406.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butan-2-yl)phenyl diphenyl phosphate typically involves esterification reactions. One common method is the ester exchange reaction, where phenol reacts with diphenyl phosphate to form the desired product . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar esterification processes. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to optimize the production rate and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Butan-2-yl)phenyl diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phosphate esters, while substitution reactions can lead to the formation of different phenyl derivatives .

Scientific Research Applications

2-(Butan-2-yl)phenyl diphenyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Butan-2-yl)phenyl diphenyl phosphate exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are still under investigation, but they are believed to include phosphorylation and dephosphorylation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Butan-2-yl)phenyl diphenyl phosphate stands out due to its specific structural features, which confer unique chemical and physical properties. Its butan-2-yl group provides distinct steric and electronic effects, making it different from other similar compounds. This uniqueness is reflected in its specific applications and reactivity patterns .

Properties

CAS No.

28109-02-6

Molecular Formula

C22H23O4P

Molecular Weight

382.4 g/mol

IUPAC Name

(2-butan-2-ylphenyl) diphenyl phosphate

InChI

InChI=1S/C22H23O4P/c1-3-18(2)21-16-10-11-17-22(21)26-27(23,24-19-12-6-4-7-13-19)25-20-14-8-5-9-15-20/h4-18H,3H2,1-2H3

InChI Key

NWVRSTSEACWMHD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.